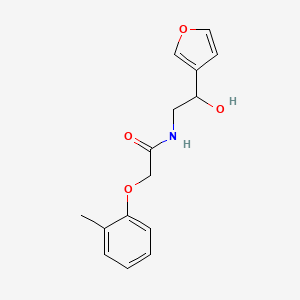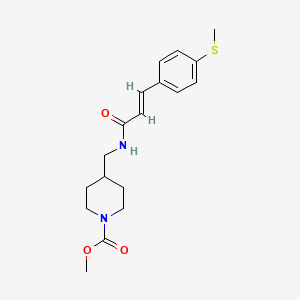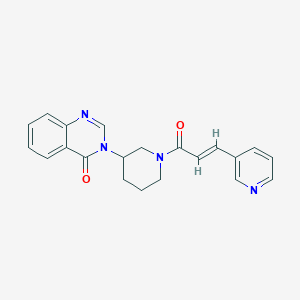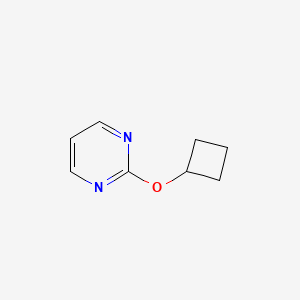
2-Cyclobutoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutoxypyrimidine is a chemical compound with the molecular formula C9H10N2O2 . It is a white to yellow solid and has a molecular weight of 178.19 .
Molecular Structure Analysis
The InChI code for 2-Cyclobutoxypyrimidine is 1S/C9H10N2O2/c12-6-7-4-10-9 (11-5-7)13-8-2-1-3-8/h4-6,8H,1-3H2 . This indicates the presence of a cyclobutane ring attached to a pyrimidine ring. The exact molecular structure analysis of 2-Cyclobutoxypyrimidine is not available in the retrieved resources.Physical And Chemical Properties Analysis
2-Cyclobutoxypyrimidine is a white to yellow solid . It has a molecular weight of 178.19 . The storage temperature is +4°C .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Pyrimidines, including 2-Cyclobutoxypyrimidine, have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antimicrobial Applications
Pyrimidines have been used in the development of antimicrobial drugs. Their synthetic accessibility and structural diversity make them ideal for this application .
Antimalarial Applications
Pyrimidines have also been used in the development of antimalarial drugs. Their ability to inhibit the growth of Plasmodium parasites, which cause malaria, makes them effective in this field .
Antiviral Applications
The structural diversity and synthetic accessibility of pyrimidines have led to their use in the development of antiviral drugs .
Anticancer Applications
Pyrimidines have been used in the development of anticancer drugs. They have been found to inhibit the growth of cancer cells, making them effective in this application .
Antileishmanial Applications
Pyrimidines have been used in the development of antileishmanial drugs. Leishmaniasis is a disease caused by the Leishmania parasite, and pyrimidines have been found to inhibit the growth of this parasite .
Analgesic Applications
Pyrimidines have been used in the development of analgesic drugs. They have been found to have pain-relieving properties, making them effective in this application .
Anticonvulsant Applications
Pyrimidines have been used in the development of anticonvulsant drugs. They have been found to suppress the excessive rapid firing of neurons that is responsible for seizure activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyclobutyloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-7(4-1)11-8-9-5-2-6-10-8/h2,5-7H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQVWBFWMJXEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2958156.png)
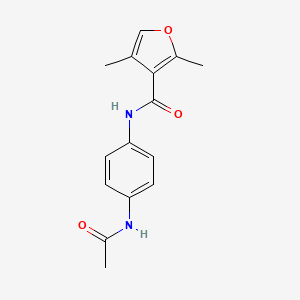
![8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2958158.png)
![N,3,5-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B2958160.png)
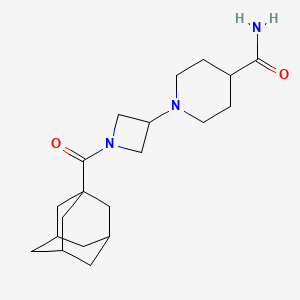
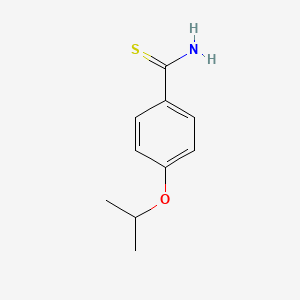
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2958164.png)
![Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate](/img/structure/B2958166.png)
![2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine](/img/structure/B2958167.png)
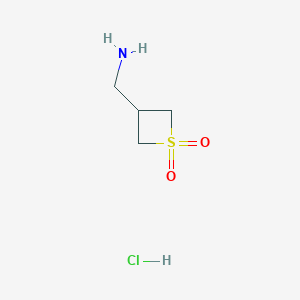
![2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B2958173.png)
